Physicochemical Baseline: Predicted Density and Boiling Point vs. Class Analogs
The compound's predicted density (1.244±0.06 g/cm³) and boiling point (364.1±42.0 °C) are reported by Chemsrc . These values provide a necessary starting point for procurement, even though no direct comparative studies were found in primary literature. For context, a related 1,4-benzothiazine derivative, 2,2-dimethyl-6-nitro-4-(2-oxo-1-pyrrolidinyl)-3,4-dihydro-2H-1,4-benzothiazine (original 4a), is reported with a melting point of 135−137 °C, highlighting how different functionalization yields very different thermal properties [1].
| Evidence Dimension | Physicochemical property (Density / Boiling Point) |
|---|---|
| Target Compound Data | Density: 1.244±0.06 g/cm³ (Predicted); Boiling Point: 364.1±42.0 °C (Predicted) |
| Comparator Or Baseline | 2,2-dimethyl-6-nitro-4-(2-oxo-1-pyrrolidinyl)-3,4-dihydro-2H-1,4-benzothiazine (original 4a): Melting Point = 135−137 °C |
| Quantified Difference | Comparison not applicable (different physical properties measured) |
| Conditions | Data for target compound is predicted (in silico) and not experimentally validated; comparator data is experimental. |
Why This Matters
The predicted properties provide a necessary, albeit low-strength, starting point for users requiring a benzothiazine with a free hydroxymethyl group, in the absence of published experimental data.
- [1] Cecchetti, V., Calderone, V., Tabarrini, O., Sabatini, S., Filipponi, E., Testai, L., ... & Fravolini, A. (2003). Highly Potent 1,4-Benzothiazine Derivatives as KATP-Channel Openers. Journal of Medicinal Chemistry, 46(17), 3670-3679. Retrieved from https://pubs.acs.org/doi/10.1021/jm0580407. View Source
